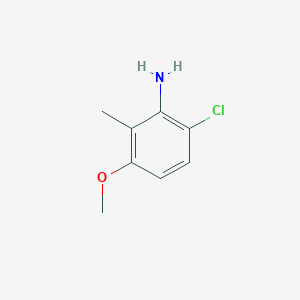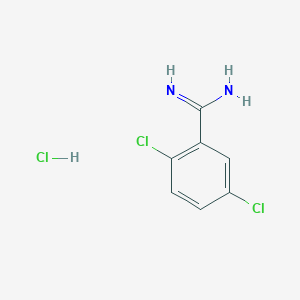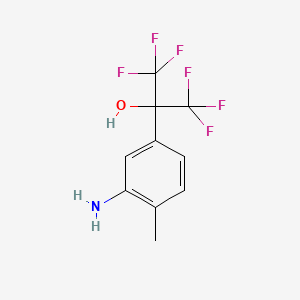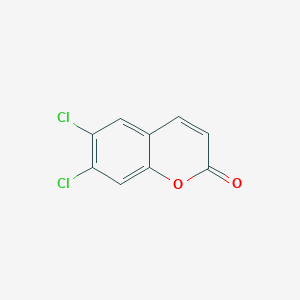
1,3,3-Trimethylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethylpyrrolidine is an organic compound with the molecular formula C7H15N. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is characterized by the presence of three methyl groups attached to the pyrrolidine ring, making it a highly substituted pyrrolidine derivative. It is a colorless liquid that is miscible with water and most organic solvents .
準備方法
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethylpyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,3-dichloropropane with ammonia in the presence of a base can yield this compound. Another method involves the reduction of 1,3,3-trimethylpyrrolinium salts using suitable reducing agents .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of pyrrolidine derivatives. The process is carried out under high pressure and temperature in the presence of a metal catalyst such as palladium or nickel. This method ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1,3,3-Trimethylpyrrolidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary and tertiary amines.
Substitution: N-alkylated or N-acylated derivatives.
科学的研究の応用
1,3,3-Trimethylpyrrolidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
作用機序
The mechanism of action of 1,3,3-trimethylpyrrolidine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the nitrogen atom allows it to participate in hydrogen bonding and other interactions, influencing biological pathways and processes .
類似化合物との比較
Pyrrolidine: A simpler analog with no methyl substitutions.
1-Methylpyrrolidine: Contains one methyl group attached to the pyrrolidine ring.
2,2,5,5-Tetramethylpyrrolidine: A highly substituted derivative with four methyl groups
Uniqueness: 1,3,3-Trimethylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its high degree of substitution makes it more sterically hindered compared to simpler pyrrolidine derivatives, affecting its reactivity and interactions with other molecules .
特性
分子式 |
C7H15N |
|---|---|
分子量 |
113.20 g/mol |
IUPAC名 |
1,3,3-trimethylpyrrolidine |
InChI |
InChI=1S/C7H15N/c1-7(2)4-5-8(3)6-7/h4-6H2,1-3H3 |
InChIキー |
WACYTCDCBQXUAW-UHFFFAOYSA-N |
正規SMILES |
CC1(CCN(C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-methylphenyl]propan-2-yl]-2-methylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13695963.png)


![Methyl 5-chloro-3-methylthieno[2,3-c]pyridine-2-carboxylate](/img/structure/B13695985.png)
![5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13695993.png)


![Methyl (2R,3R)-rel-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13696009.png)



![O-[(3-Fluoro-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13696035.png)
